1-{1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE-4-CARBONYL}-4-METHYLPIPERAZINE
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Overview
Description
1-{1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE-4-CARBONYL}-4-METHYLPIPERAZINE is a complex organic compound with a unique structure that includes a piperidine ring, a piperazine ring, and a methoxy-substituted benzene sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE-4-CARBONYL}-4-METHYLPIPERAZINE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine and piperazine rings, followed by the introduction of the benzene sulfonyl group and the methoxy substituent. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-{1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE-4-CARBONYL}-4-METHYLPIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
1-{1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE-4-CARBONYL}-4-METHYLPIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE-4-CARBONYL}-4-METHYLPIPERAZINE involves its interaction with specific molecular targets in the body. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-{1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE-4-CARBONYL}-4-ETHYLPIPERAZINE
- 1-{1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE-4-CARBONYL}-4-PROPYLPIPERAZINE
Uniqueness
1-{1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE-4-CARBONYL}-4-METHYLPIPERAZINE is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
[1-(2-methoxy-5-propan-2-ylphenyl)sulfonylpiperidin-4-yl]-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O4S/c1-16(2)18-5-6-19(28-4)20(15-18)29(26,27)24-9-7-17(8-10-24)21(25)23-13-11-22(3)12-14-23/h5-6,15-17H,7-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVCBJWXRSEHCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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